molecular formula C21H21NO B12494793 N-benzhydryl-N-(2-methoxybenzyl)amine CAS No. 774193-26-9

N-benzhydryl-N-(2-methoxybenzyl)amine

Cat. No.: B12494793
CAS No.: 774193-26-9
M. Wt: 303.4 g/mol
InChI Key: DHHVJOSDBVBONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-N-(2-methoxybenzyl)amine: is an organic compound with the molecular formula C21H21NO It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine typically involves the reaction of benzhydrylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-N-(2-methoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

N-benzhydryl-N-(2-methoxybenzyl)amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-N-(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Diphenhydramine: A well-known antihistamine with a similar benzhydryl structure.

    Orphenadrine: A muscle relaxant that also shares structural similarities.

    Clemastine: Another antihistamine with a related chemical structure.

Uniqueness: N-benzhydryl-N-(2-methoxybenzyl)amine is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical and biological properties compared to other benzhydryl compounds.

Properties

CAS No.

774193-26-9

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine

InChI

InChI=1S/C21H21NO/c1-23-20-15-9-8-14-19(20)16-22-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21-22H,16H2,1H3

InChI Key

DHHVJOSDBVBONF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3

solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.